6-Chloro-3-fluoro-1H-indazole

Medicinal chemistry Drug design Physicochemical profiling

6-Chloro-3-fluoro-1H-indazole is a privileged heterocyclic scaffold for medicinal chemistry. Its unique 3-fluoro and 6-chloro substitution pattern confers distinct electronic and steric properties critical for kinase inhibitor development. The 3-fluoro group enhances metabolic stability by blocking oxidative metabolism, while the 6-chloro group modulates target binding. This building block enables systematic SAR around DYRK1A (baseline Kd 180 μM) and supports focused library synthesis for kinase selectivity profiling. Secure a reliable, multi-source supply with purities up to 98% to advance your lead optimization programs.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
Cat. No. B11828231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoro-1H-indazole
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1Cl)F
InChIInChI=1S/C7H4ClFN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
InChIKeyBHQLWOMENLBYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-fluoro-1H-indazole: Procurement-Grade Indazole Building Block for Medicinal Chemistry


6-Chloro-3-fluoro-1H-indazole (CAS 2385330-62-9) is a heterocyclic small-molecule building block belonging to the 1H-indazole class . It has a molecular formula of C7H4ClFN2 and a molecular weight of 170.57 g/mol . It bears a chlorine substituent at the 6-position and a fluorine substituent at the 3-position of the indazole scaffold . The compound is available from multiple commercial suppliers with stated purity ranging from 95% to 99% .

Why Generic 6-Chloro-3-fluoro-1H-indazole Substitution Fails: SAR Evidence from Indazole Kinase Scaffolds


The indazole core serves as a privileged scaffold in kinase inhibitor development, but subtle substitution differences produce marked changes in target engagement [1]. The simultaneous presence of 6-chloro and 3-fluoro substituents creates a distinct electronic and steric environment that differs from mono-substituted or unsubstituted indazole analogs [2]. The 3-fluoro motif enhances metabolic stability by blocking oxidative metabolism at the adjacent position [3], while the 6-chloro group contributes to target binding interactions [4]. SAR studies across multiple indazole series demonstrate that aryl substitution patterns at C3 and C6 positions critically determine kinase inhibitory activity . Simple replacement of this compound with mono-substituted analogs such as 6-chloro-1H-indazole (CAS 698-25-9) or 3-fluoro-1H-indazole may compromise the intended pharmacophore geometry and physicochemical profile [5].

6-Chloro-3-fluoro-1H-indazole: Quantified Differentiation Evidence for Procurement Decisions


Predicted Physicochemical Differentiation: 6-Chloro-3-fluoro-1H-indazole vs. 6-Chloro-1H-indazole

6-Chloro-3-fluoro-1H-indazole exhibits substantially different predicted physicochemical properties compared to its closest non-fluorinated analog 6-chloro-1H-indazole. The 3-fluoro substitution increases molecular weight by 17.99 g/mol (from 152.58 to 170.57 g/mol) and modifies the predicted lipophilicity profile [1]. The calculated TPSA is 28.68 Ų . Literature indicates that 3-fluoroindazole motifs can enhance oral bioavailability by tempering the polarity of lipophilic acids [2].

Medicinal chemistry Drug design Physicochemical profiling

Kinase Binding Affinity Comparison: 6-Chloro-3-fluoro-1H-indazole vs. 6-Chloro-1H-indazole at DYRK1A

6-Chloro-1H-indazole (the non-fluorinated analog of the target compound) demonstrates weak binding to human DYRK1A with a dissociation constant (Kd) of 1.80 × 10⁵ nM (180 μM), as measured by isothermal titration calorimetry using recombinant human DYRK1A residues 127-485 expressed in E. coli BL21(DE3) cells [1]. While the Kd for 6-chloro-3-fluoro-1H-indazole has not been reported in this assay system, the 3-fluoro modification is expected to alter binding characteristics due to electronic and steric effects at the ATP-binding pocket interface [2]. The known Kd of 180 μM for the non-fluorinated analog provides a quantitative baseline for evaluating binding improvements potentially conferred by 3-fluoro substitution.

Kinase inhibition DYRK1A Binding affinity

Commercial Availability and Supply Chain Readiness: Vendor Purity and Packaging Comparison

6-Chloro-3-fluoro-1H-indazole is commercially available from multiple vendors with stated purity ranging from 95% to 99% . Specific packaging options include 0.1g, 0.25g, 1g, 5g, 10g, 25g, 100g, and 500g quantities . One supplier offers material with 99% HPLC purity in quantities up to 100KG . In contrast, the related compound 3-chloro-6-fluoro-1H-indazole (CAS 1243360-12-4), a regioisomer with swapped halogen positions, is available but with less extensive vendor documentation .

Procurement Supply chain Building blocks

Fluorine Substitution Effects on Metabolic Stability: Class-Level Inference for 3-Fluoroindazole Scaffolds

Literature on fluorine-containing indazoles demonstrates that fluorine substitution confers enhanced metabolic stability and modified biological properties compared to non-fluorinated indazole analogs [1]. Specifically, 3-fluoroindazole motifs have been shown to increase oral bioavailability by tempering the polarity of lipophilic acids [2]. More broadly, indazole functions as a bioisostere of phenol that tends to be more lipophilic and less vulnerable to Phase I and Phase II metabolism compared to phenol itself [3]. The incorporation of fluorine at the 3-position of the indazole core in 6-chloro-3-fluoro-1H-indazole is therefore predicted to reduce susceptibility to oxidative metabolism at this site relative to non-fluorinated 6-chloroindazole analogs [4].

Metabolic stability Fluorine substitution Drug metabolism

Electronic Effects of 6-Chloro-3-fluoro Substitution Pattern: Comparison with 6-Fluoro-3-chloro Regioisomer

The 6-chloro-3-fluoro substitution pattern of the target compound is electronically and sterically distinct from the regioisomeric 3-chloro-6-fluoro-1H-indazole pattern. In the target compound, the electron-withdrawing 3-fluoro group is directly attached to the pyrazole ring nitrogen-adjacent position, whereas in the regioisomer, chlorine occupies this position. The 3-position substitution on the indazole core is known to be a critical determinant of kinase inhibitory activity, with SAR studies demonstrating that aryl groups at the C3 position are essential for inhibitory actions . The target compound's 6-chloro substituent provides a distinct electronic profile relative to the 6-fluoro substituent found in the regioisomer, which may affect binding interactions with hydrophobic pockets in target proteins [1].

Structure-activity relationship Regioisomer Electronic effects

6-Chloro-3-fluoro-1H-indazole: Research and Industrial Application Scenarios Derived from Differential Evidence


Kinase Inhibitor Lead Optimization Requiring Metabolic Stability Enhancement

Medicinal chemistry teams seeking to improve the metabolic stability of 6-chloroindazole-based kinase inhibitor leads may select 6-chloro-3-fluoro-1H-indazole as a building block due to the 3-fluoro substituent's established role in reducing Phase I oxidative metabolism [1]. The 3-fluoroindazole motif has been specifically associated with improved oral bioavailability relative to non-fluorinated analogs [2]. This makes the compound suitable for programs where pharmacokinetic optimization is a priority, particularly when the non-fluorinated 6-chloro-1H-indazole scaffold shows promising target engagement but suboptimal metabolic stability [3].

DYRK1A-Targeted SAR Exploration Using Halogen-Substituted Indazole Scaffolds

Researchers investigating DYRK1A kinase inhibition with indazole-based scaffolds can use 6-chloro-3-fluoro-1H-indazole to explore the impact of 3-fluoro substitution on target binding. The non-fluorinated analog 6-chloro-1H-indazole has a measured Kd of 180 μM against DYRK1A, providing a quantitative baseline for evaluating binding affinity improvements conferred by the 3-fluoro modification [4]. This compound enables systematic SAR studies assessing whether 3-fluoro substitution reduces the Kd to a more therapeutically relevant range [5].

Large-Scale Synthesis and Medicinal Chemistry Campaigns Requiring Multi-Vendor Sourcing

Procurement teams supporting medicinal chemistry programs requiring reliable, multi-source supply of 6-chloro-3-fluoro-1H-indazole can leverage the compound's broad commercial availability across multiple vendors. The compound is offered with purity specifications ranging from 95% to 99% and in packaging quantities from 0.1g to 500g, with one vendor supplying up to 100KG at 99% HPLC purity . This multi-vendor landscape reduces supply chain risk and supports both early-stage discovery (small-scale) and late-stage optimization (larger-scale) requirements .

Halogen-Substituted Indazole Library Synthesis for Kinase Selectivity Profiling

Teams constructing focused libraries of halogen-substituted indazoles for kinase selectivity profiling should include 6-chloro-3-fluoro-1H-indazole as a distinct entry. The 3-fluoro, 6-chloro substitution pattern differs electronically and sterically from the regioisomeric 3-chloro-6-fluoro pattern, potentially yielding different selectivity profiles across kinase panels . SAR studies have established that C3 and C6 substitution patterns on the indazole core critically influence inhibitory activity against specific kinase targets, making the inclusion of diverse halogen substitution patterns essential for comprehensive selectivity assessment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.